![molecular formula C10H10ClFO2 B6304181 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde CAS No. 2056110-38-2](/img/structure/B6304181.png)
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde
Overview
Description
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 2056110-38-2 . It has a molecular weight of 216.64 . The IUPAC name for this compound is 3-chloro-5-fluoro-4-isopropoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde is 1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.64 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in Synthesis : Compounds similar to 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde serve as key intermediates in the synthesis of a variety of chemicals. For instance, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde through the Sommelet reaction exemplifies the use of halogenated benzaldehydes in creating compounds with potential applications in medicine, pesticides, and other fine chemicals (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005).
Experimental Studies on Molecular Structure : Research on compounds like 4-chloro-3-fluorobenzaldehyde provides insights into the effect of halogens on molecular conformation, contributing to a deeper understanding of chemical properties and the design of new materials (C. Parlak, C. S. C. Kumar, H. Fun, et al., 2014).
Applications in Drug Synthesis and Material Science
Anticancer Activity : The synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes demonstrates the potential for developing new anticancer agents. The fluorinated compounds retain potent cell growth inhibitory properties, highlighting the role of halogenated benzaldehydes in medicinal chemistry (N. Lawrence, L. Hepworth, D. Rennison, et al., 2003).
Material Synthesis : Research on the synthesis and characterization of bis-aldehyde monomers and their electrically conductive pristine polyazomethines showcases the application of halogenated benzaldehydes in material science. These materials exhibit promising electrical conductivity, indicating their potential in electronic applications (A. Hafeez, Z. Akhter, J. Gallagher, et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJNHPFPYIIVFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224870 | |
Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-isopropoxybenzaldehyde | |
CAS RN |
2056110-38-2 | |
Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901224870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.